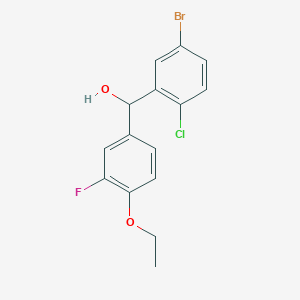
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is an organic compound that contains bromine, chlorine, ethoxy, and fluorine substituents on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzaldehyde and 4-ethoxy-3-fluorobenzyl alcohol.
Grignard Reaction: The Grignard reagent is prepared by reacting 4-ethoxy-3-fluorobenzyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-bromo-2-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)ketone.
Reduction: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-methoxy-3-fluorophenyl)methanol
Uniqueness
- Substituent Effects : The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique chemical and physical properties to (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol, distinguishing it from similar compounds.
- Reactivity : The combination of bromine, chlorine, ethoxy, and fluorine groups influences the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C15H13BrClFO2 |
|---|---|
Molekulargewicht |
359.62 g/mol |
IUPAC-Name |
(5-bromo-2-chlorophenyl)-(4-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H13BrClFO2/c1-2-20-14-6-3-9(7-13(14)18)15(19)11-8-10(16)4-5-12(11)17/h3-8,15,19H,2H2,1H3 |
InChI-Schlüssel |
NBXDEJGLPKMAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














